molecular formula C5H9BrN2 B13034852 N-(1-Bromo-propylidene)-acetamidine

N-(1-Bromo-propylidene)-acetamidine

Cat. No.: B13034852
M. Wt: 177.04 g/mol
InChI Key: ZQZNGHHLFCNSGU-UHFFFAOYSA-N
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Description

N-(1-Bromo-propylidene)-acetamidine is an organic compound characterized by the presence of a bromine atom attached to a propylidene group, which is further connected to an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Bromo-propylidene)-acetamidine typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of a propylidene derivative, followed by the introduction of the acetamidine group through a condensation reaction. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Bromo-propylidene)-acetamidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or the conversion of the acetamidine group to other functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium thiocyanate in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield N-(1-Iodo-propylidene)-acetamidine, while oxidation with potassium permanganate can produce corresponding oxides.

Scientific Research Applications

N-(1-Bromo-propylidene)-acetamidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism by which N-(1-Bromo-propylidene)-acetamidine exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in halogen bonding, while the acetamidine group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Iodo-propylidene)-acetamidine
  • N-(1-Chloro-propylidene)-acetamidine
  • N-(1-Fluoro-propylidene)-acetamidine

Uniqueness

N-(1-Bromo-propylidene)-acetamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C5H9BrN2

Molecular Weight

177.04 g/mol

IUPAC Name

N-ethanimidoylpropanimidoyl bromide

InChI

InChI=1S/C5H9BrN2/c1-3-5(6)8-4(2)7/h7H,3H2,1-2H3

InChI Key

ZQZNGHHLFCNSGU-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC(=N)C)Br

Origin of Product

United States

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